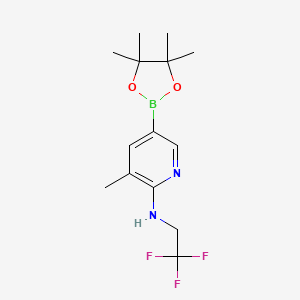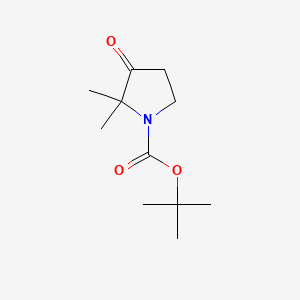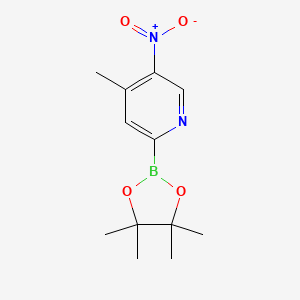
2-(5-氟-1,3-苯并噻唑-2-基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a fluorine atom at the 5-position of the benzothiazole ring and a nitrile group at the acetonitrile moiety makes this compound unique. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
科学研究应用
2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: The compound is explored for its use in the development of fluorescent materials and electroluminescent devices.
Agriculture: It is investigated for its potential as a plant growth regulator and pesticide.
作用机制
Target of Action
The primary target of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacterium’s cell wall biosynthesis, leading to its eventual death .
Biochemical Pathways
The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption affects the integrity of the bacterial cell wall, leading to the bacterium’s inability to maintain its structure and perform essential functions .
Pharmacokinetics
The compound’s solubility in water is reported to be low , which could impact its bioavailability.
Result of Action
The result of the action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the bacterium’s cell wall biosynthesis, leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate fluorinated aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source.
For example, the reaction of 2-aminobenzenethiol with 5-fluoro-2-formylbenzonitrile in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out in a polar solvent such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
化学反应分析
Types of Reactions
2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzothiazoles with various functional groups.
相似化合物的比较
Similar Compounds
2-(1,3-Benzothiazol-2-yl)acetonitrile: Lacks the fluorine atom, which may result in different biological activities and properties.
2-(6-Fluoro-1,3-benzothiazol-2-yl)acetonitrile: Similar structure but with the fluorine atom at a different position, potentially altering its reactivity and interactions.
2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile: Contains a chlorine atom instead of fluorine, which can affect its chemical and biological behavior.
Uniqueness
The presence of the fluorine atom at the 5-position of the benzothiazole ring in 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These characteristics make it a valuable compound for various research applications and distinguish it from other similar compounds .
属性
IUPAC Name |
2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENWBWWEEDAWOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157764-05-1 |
Source


|
| Record name | 2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)





![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)





